
correcting for pheophytin interference in
chlorophyll a measurements

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chlorophylls

Cat. No.: B1240455 Get Quote

Technical Support Center: Chlorophyll a
Measurement
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

issues with chlorophyll a measurements, specifically addressing the interference from its

degradation product, pheophytin a.

Frequently Asked Questions (FAQs)
Q1: Why is it important to correct for pheophytin a in my chlorophyll a measurements?

Pheophytin a is a degradation product of chlorophyll a that can be present in samples due to

factors like senescence, grazing, or improper sample handling.[1][2] Since pheophytin a

absorbs light in the same spectral region as chlorophyll a, its presence can lead to a significant

overestimation of the actual chlorophyll a concentration if not corrected for.[1] The ratio of

chlorophyll a to pheophytin a can also serve as a valuable indicator of the physiological

condition of the phytoplankton population being studied.[1]

Q2: How does the acidification method work to correct for pheophytin a?

The acidification method is a common spectrophotometric or fluorometric technique used to

differentiate between chlorophyll a and pheophytin a.[3][4] The principle behind this method is
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that the addition of a weak acid, typically hydrochloric acid (HCl), quantitatively converts

chlorophyll a into pheophytin a by removing the central magnesium ion from the chlorophyll

molecule.[3][5][6] Pheophytin a, on the other hand, is unaffected by this acidification. By

measuring the absorbance or fluorescence of the sample extract before and after acidification,

it is possible to calculate the concentrations of both chlorophyll a and pheophytin a.[3][4]

Q3: My corrected chlorophyll a values seem inaccurate. What are some common sources of

error?

Several factors can lead to inaccuracies in corrected chlorophyll a measurements. These

include:

Incomplete Conversion: The conversion of chlorophyll a to pheophytin a upon acidification is

pH-dependent and requires a specific pH range (typically 2.6-2.8) to proceed to completion.

[7][8] Using an incorrect acid concentration or having a buffered sample can result in

incomplete conversion and inaccurate readings.

Interference from Other Pigments: The presence of chlorophyll b, chlorophyll c, and certain

carotenoids can interfere with the spectrophotometric measurement of chlorophyll a and

pheophytin a, potentially leading to over- or underestimation.[9]

Sample Turbidity: Particulate matter in the sample extract can scatter light and cause

artificially high absorbance readings. It is crucial to measure absorbance at 750 nm to

correct for this turbidity.[9] If the absorbance at 750 nm is too high (e.g., > 0.005 AU), the

sample may need to be clarified by centrifugation.[9]

Improper Sample Handling: Chlorophyll is sensitive to light and heat.[9] All steps of the

procedure, from filtration to measurement, should be carried out in subdued light, and

samples should be kept cool to prevent degradation.[5][9]

Instrument Calibration: Inaccurate wavelength settings on the spectrophotometer can lead to

significant errors in concentration calculations.[10]

Q4: Can I use solvents other than 90% acetone for extraction?

While 90% acetone is a commonly used solvent, other solvents like methanol or dimethyl

sulfoxide (DMSO) have been reported to be more efficient for certain types of algae.[1][5]
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However, it is important to note that the absorption spectra of pheophytins can be pH-sensitive

in methanol, which can introduce anomalous results upon acidification.[5] If using methanol, it

may be necessary to dry the extract and transfer it to 90% acetone for the acidification step.[5]
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Issue Potential Cause Recommended Solution

High absorbance at 750 nm Sample extract is turbid.

Centrifuge the sample extract

to clarify it.[9] Ensure the

absorbance at 750 nm is

below 0.005 AU before

proceeding.[9]

Inconsistent readings after

acidification

Inadequate mixing of the acid

with the sample extract.

After adding acid, cap and

invert the cuvette several times

to ensure thorough mixing

before re-reading the

absorbance.

The pH of the acidified extract

is outside the optimal range

(2.6-2.8).[7][8]

Verify the concentration of your

HCl solution. Check for any

buffering capacity in your

sample that might be

neutralizing the acid.

Negative chlorophyll a

concentrations

Interference from other

pigments, particularly

chlorophyll b.

The monochromatic equations

used are most accurate for

samples dominated by

chlorophyll a. If significant

amounts of other chlorophylls

are present, consider using

trichromatic equations (for

uncorrected chlorophyll) or

chromatographic methods like

HPLC for more accurate

quantification.

Incorrect blank measurement.

Ensure you are using the

same solvent (e.g., 90%

acetone) for your blank as you

used for your sample

extraction.

Low before-to-after

acidification ratio in pure

Incomplete conversion of

chlorophyll a to pheophytin a.

Check the concentration and

freshness of your HCl solution.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://lake.wateratlas.usf.edu/upload/documents/Spectral%20Method%20for%20chlorophylla.pdf
https://lake.wateratlas.usf.edu/upload/documents/Spectral%20Method%20for%20chlorophylla.pdf
https://www.researchgate.net/publication/249063533_Measuring_Chlorophyll_and_Phaeophytin_Whom_Should_You_Believe
https://www.researchgate.net/publication/240333999_Some_Problems_in_the_Estimation_of_Chlorophyll-a_and_Phaeopigments_from_Pre_and_Post-acidification_Spectrophotometrie_Measurements
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chlorophyll a standard Ensure the reaction time after

acidification is sufficient

(typically 90 seconds to 2

minutes).[3][9]

The presence of pre-existing

pheophytin a in the standard.

Use a high-quality, fresh

chlorophyll a standard.

Data Presentation
Table 1: Spectrophotometric Parameters for Chlorophyll a and Pheophytin a in 90% Acetone

Pigment Absorption Maximum (Red Peak)

Chlorophyll a ~664 nm

Pheophytin a ~665 nm

Note: The exact absorption maxima can vary slightly depending on the solvent and the specific

instrumentation used.

Table 2: Lorenzen's Monochromatic Equations for Chlorophyll a and Pheophytin a Calculation

Parameter Equation

Corrected Chlorophyll a (µg/L)
(26.7 * (A664_before - A665_after) * V_extract) /

(V_sample * L)

Pheophytin a (µg/L)
(26.7 * (1.7 * A665_after - A664_before) *

V_extract) / (V_sample * L)

Where:

A664_before = Absorbance at 664 nm before acidification (corrected for turbidity)

A665_after = Absorbance at 665 nm after acidification (corrected for turbidity)

V_extract = Volume of the solvent extract (in mL)
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V_sample = Volume of the water sample filtered (in L)

L = Path length of the cuvette (in cm)

The constant 26.7 is an empirical value derived from the specific absorption coefficient for

chlorophyll a.

The ratio of 1.7 represents the maximum absorbance ratio at 664 nm before acidification to

665 nm after acidification in the absence of pheopigments.[11]

Note: Always subtract the absorbance at 750 nm from the absorbance readings at 664 nm and

665 nm to correct for turbidity.[9]

Experimental Protocols
Methodology: Spectrophotometric Determination of Chlorophyll a and Pheophytin a using the

Acidification Method

This protocol is based on the monochromatic method described by Lorenzen (1967).

Sample Collection and Filtration:

Collect a known volume of water sample. The volume will depend on the expected

phytoplankton density.

Filter the sample through a glass fiber filter under low vacuum.

Perform filtration in subdued light to prevent pigment degradation.[3]

Pigment Extraction:

Place the filter in a grinding tube with a small volume of 90% aqueous acetone solution.

Macerate the filter with a tissue grinder to break the algal cells.[9]

Transfer the slurry to a centrifuge tube. Rinse the grinding tube with 90% acetone and add

the rinse to the centrifuge tube.
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Steep the sample in the dark for a recommended period (e.g., 2-24 hours) at a cold

temperature to ensure complete extraction.

Centrifuge the extract to clarify the solution.[9]

Spectrophotometric Measurement (Before Acidification):

Carefully transfer the supernatant to a cuvette.

Measure the absorbance of the extract at 750 nm (for turbidity correction) and 664 nm.[9]

Record these values as A750_before and A664_before.

Acidification:

Add a small, precise volume of dilute hydrochloric acid (e.g., 0.1 N HCl) to the cuvette.[2]

The final acid concentration should be sufficient to lower the pH to between 2.6 and 2.8.

Mix the contents of the cuvette thoroughly by capping and inverting it.

Allow the reaction to proceed for a set amount of time (e.g., 90 seconds).[9]

Spectrophotometric Measurement (After Acidification):

Measure the absorbance of the acidified extract at 750 nm and 665 nm.[3][9] Record

these values as A750_after and A665_after.

Calculations:

Correct the absorbance readings for turbidity:

Corrected A664_before = A664_before - A750_before

Corrected A665_after = A665_after - A750_after

Use the corrected absorbance values in the Lorenzen equations (Table 2) to calculate the

concentrations of chlorophyll a and pheophytin a.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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